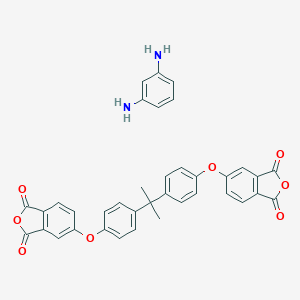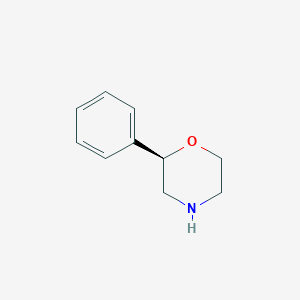
Amberlite(r) ira-67
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex chemical compounds often involves multi-step reactions that provide insights into the compound's formation and structural features. For instance, the synthesis of polyamides and other related compounds can be achieved through aromatic nucleophilic substitution reactions and subsequent polycondensation processes, as demonstrated by Hsiao, Yang, and Chen (2000) in their work on synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units (Hsiao, Yang, & Chen, 2000). Such methods can be extrapolated to the synthesis of the compound , highlighting the importance of precise reaction conditions and the selection of suitable reactants.
Molecular Structure Analysis
The molecular structure of chemical compounds is pivotal in determining their chemical behavior and interaction with other substances. X-ray diffraction analysis and NMR spectroscopy are common techniques used for structural elucidation. For example, Nakayama et al. (1998) employed X-ray diffraction to determine the structure of a compound, providing valuable information on its geometrical configuration and electronic structure (Nakayama, Akiyama, Sugihara, & Nishio, 1998). Such analyses are crucial for understanding the spatial arrangement and potential reactivity sites within the molecule.
Chemical Reactions and Properties
The reactivity of a compound is influenced by its chemical structure, which dictates the types of reactions it can undergo. For instance, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, showcasing the compound's ability to undergo cyclization under specific conditions (Browne, Skelton, & White, 1981). Understanding these reactions is essential for predicting the compound's behavior in synthetic and natural environments.
Physical Properties Analysis
The physical properties of a compound, including its solubility, thermal stability, and film-forming ability, are key to its practical applications. Polyamides derived from specific diamines and dicarboxylic acids, for example, exhibit non-crystallinity, high thermal stability, and excellent solubility in polar solvents, as well as the ability to form transparent, flexible films (Yang, Hsiao, & Yang, 1996). These properties are crucial for applications in materials science and engineering.
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals and stability under various conditions, define a compound's usability in different chemical processes. Studies on the reactivity of compounds with specific functional groups or structural motifs can provide insights into the chemical properties of the compound . For example, the efficient synthesis and characterization of polyamides with specific structural features indicate the impact of molecular design on the chemical properties of materials (Liaw, Huang, Hsu, & Chen, 2002).
科学的研究の応用
工業用脱塩
Amberlite™ IRA67は、工業用脱塩用途に使用される、ガウシアン、アクリル、ゲル、弱塩基性陰イオン交換樹脂です . 工業用水処理における共流再生システムにおいて、高容量、高安定性、有機汚染に対する耐性のバランスが良好です .
脱酸
Amberlite IRA-67は、脱酸に使用されます . 鉱酸だけでなく、二酸化炭素や有機物も効果的に除去します .
プロセス液の脱イオン
この化合物は、プロセス液の脱イオンに使用されます . 強塩基性陰イオン交換樹脂のイオン負荷を軽減し、有機汚染から保護します .
酸性天然物の単離
Amberlite IRA-67は、酸性天然物の単離に使用されます . 天然に存在する有機分子の効果的な吸着と脱着を可能にします .
1, 8-ジオキソキサンテン誘導体の合成
Amberlite™ IRA67は、1, 8-ジオキソキサンテン誘導体の合成において、新規かつ効率的なイオン交換樹脂触媒として使用されてきました<a aria-label="4: " data-citationid="df2f0bb4-4e94-d3a4-7e39-ad06fdf4e8e7-32" h="ID=SERP,5015.1" href="https://www.researchgate.net/publication/338151775_AmberliteTM_IRA67_A_novel_and_efficient_ion_exchange_resin_catalyst_for_the_synthesis
作用機序
Target of Action
Amberlite® IRA-67, also known as 1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide, is a weak base anion exchange resin . Its primary targets are mineral acids, carbon dioxide, and organics present in the water . It is particularly effective in removing these substances, thereby reducing the ionic load on the strong base anion resin .
Mode of Action
Amberlite® IRA-67 interacts with its targets through ion exchange processes . It effectively removes mineral acids, carbon dioxide, and organics from water, reducing the ionic load on the strong base anion resin . This interaction also protects the strong base anion resin from organic fouling . The weak base anion resin increases a system’s overall capacity to remove organics .
Biochemical Pathways
The biochemical pathways affected by Amberlite® IRA-67 primarily involve the removal of mineral acids, carbon dioxide, and organics from water . By reducing the ionic load on the strong base anion resin, it enhances the overall efficiency and throughput of a demineralization system .
Pharmacokinetics
It has a high capacity, excellent physical stability, and fast kinetics .
Result of Action
The molecular and cellular effects of Amberlite® IRA-67’s action primarily involve the removal of mineral acids, carbon dioxide, and organics from water . This results in the demineralization of water, making it suitable for various industrial applications .
Action Environment
The action of Amberlite® IRA-67 is influenced by environmental factors such as temperature and the presence of organic compounds . It is ideally used when treating water with high organic fouling potential, high percentage of mineral acidity (FMA), relatively high remaining carbon dioxide content, and system layouts without a degasifier .
特性
IUPAC Name |
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3.C10H10.C8H16N2O/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-4-8(11)9-6-5-7-10(2)3/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;4H,1,5-7H2,2-3H3,(H,9,11)/b11-9+,12-10+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXNLYRRYYOMNG-JDDKLYJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNC(=O)C=C)C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65899-87-8 |
Source


|
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)










